molecular formula C11H13N5O2S B5730331 N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B5730331
M. Wt: 279.32 g/mol
InChI Key: DBZBKQBOWQFSFL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that features a methoxyphenyl group, a tetrazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Sulfanylacetamide Moiety: The sulfanylacetamide group can be introduced by reacting the tetrazole derivative with a suitable thiol and acetamide derivative under mild conditions.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the sulfanylacetamide-tetrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with biological targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5′-(hydrazonomethylene)bis(1H-tetrazole)

Uniqueness

N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of both a tetrazole ring and a sulfanylacetamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-16-11(13-14-15-16)19-7-10(17)12-8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZBKQBOWQFSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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